3-(Difluoromethoxy)-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline
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Overview
Description
3-(Difluoromethoxy)-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline is a chemical compound that belongs to the class of aniline derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both difluoromethoxy and triazole groups in the molecule suggests potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles.
Introduction of the Difluoromethoxy Group: This step may involve the reaction of a suitable aniline derivative with a difluoromethylating agent under specific conditions.
Coupling Reactions: The final step may involve coupling the triazole and difluoromethoxy-substituted aniline through a nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the triazole ring suggests potential inhibition of specific enzymes or pathways, while the difluoromethoxy group may enhance its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxy)-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3-(Difluoromethoxy)-4-(1H-1,2,4-triazol-1-yl)aniline: Lacks the methyl group on the triazole ring.
4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline: Lacks the difluoromethoxy group.
Uniqueness
The unique combination of the difluoromethoxy and triazole groups in 3-(Difluoromethoxy)-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline may confer distinct chemical and biological properties, such as enhanced stability, binding affinity, and biological activity compared to similar compounds.
Biological Activity
3-(Difluoromethoxy)-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline is a compound that belongs to the class of aniline derivatives, characterized by the presence of a difluoromethoxy group and a triazole moiety. This unique structure suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.
The molecular formula of this compound is C10H10F2N4O with a molecular weight of 240.21 g/mol. The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C10H10F2N4O |
Molecular Weight | 240.21 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C10H10F2N4O/c1-6... |
InChI Key | AURNEQKWASHKOV-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C=N1)C2=C(C=C(C=C2)N)OC(F)F |
Biological Activity Overview
The biological activity of compounds containing the triazole ring is well-documented, with various studies highlighting their pharmacological properties. Triazole derivatives are known for their antifungal , antiviral , anti-inflammatory , and antibacterial activities. The presence of the difluoromethoxy group may enhance these activities due to its impact on lipophilicity and molecular interactions.
Key Findings from Research Studies
- Antifungal Activity : Triazole compounds are widely used in antifungal therapies. Research indicates that derivatives similar to this compound exhibit significant antifungal properties against various strains, including Candida and Aspergillus species .
- Antiviral Activity : Compounds with triazole rings have shown promising results in inhibiting viral replication. For instance, studies have demonstrated that certain triazole derivatives can effectively inhibit the replication of viruses such as influenza and HIV .
- Anti-inflammatory Effects : Research has indicated that aniline derivatives containing triazole groups exhibit anti-inflammatory properties by modulating pathways associated with inflammation .
Lipophilicity and Pharmacokinetics
The lipophilicity of this compound is crucial for its bioavailability and pharmacokinetic profile. Studies utilizing reversed-phase thin-layer chromatography (RP-TLC) have assessed the lipophilicity of triazole derivatives, revealing favorable logP values that indicate good absorption characteristics .
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of several triazole derivatives against Candida albicans. The results indicated that compounds similar to this compound displayed minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
Case Study 2: Antiviral Potential
In another investigation focusing on antiviral activity, a series of triazole derivatives were tested against the influenza virus. The study found that specific modifications to the triazole ring significantly enhanced antiviral potency, suggesting a promising avenue for developing new antiviral therapies.
Properties
Molecular Formula |
C10H10F2N4O |
---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
3-(difluoromethoxy)-4-(3-methyl-1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C10H10F2N4O/c1-6-14-5-16(15-6)8-3-2-7(13)4-9(8)17-10(11)12/h2-5,10H,13H2,1H3 |
InChI Key |
AURNEQKWASHKOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=N1)C2=C(C=C(C=C2)N)OC(F)F |
Origin of Product |
United States |
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